

4'-Chloro-3'-nitroacetophenone molecular structure and weight

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Compound of Interest

Compound Name: 4'-Chloro-3'-nitroacetophenone

CAS No.: 5465-65-6

Cat. No.: B186962

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An In-Depth Technical Guide to **4'-Chloro-3'-nitroacetophenone**

Abstract

This technical guide provides a comprehensive overview of **4'-Chloro-3'-nitroacetophenone**, a pivotal intermediate in synthetic organic chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's core characteristics, including its molecular structure, physicochemical properties, and detailed protocols for its synthesis and analytical characterization. The narrative emphasizes the causal relationships behind experimental choices, ensuring that the described methodologies are robust and self-validating. By integrating established scientific principles with practical, field-proven insights, this guide serves as an essential resource for the effective utilization of this versatile chemical building block.

Introduction: Strategic Importance in Synthesis

4'-Chloro-3'-nitroacetophenone (CAS No. 5465-65-6) is a substituted aromatic ketone that serves as a highly valuable precursor in the synthesis of a wide array of more complex molecules.^[1] Its structure, featuring an acetyl group, a chloro substituent, and a nitro group on

a benzene ring, offers multiple reaction sites for chemical modification. This trifunctionality makes it a strategic starting material in diverse fields, most notably in the development of pharmaceuticals and agrochemicals, where precise molecular architecture is paramount.[1] It is also employed in the production of specialized dyes and pigments.[1]

The presence of the electron-withdrawing nitro and acetyl groups, meta to each other, and the ortho/para-directing but deactivating chloro group, creates a unique electronic landscape on the aromatic ring. Understanding this interplay is critical for predicting reactivity and designing successful synthetic routes, a core theme that will be explored in the subsequent sections.

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This section details the structural and physical characteristics of **4'-Chloro-3'-nitroacetophenone**.

Structural Identification

The unambiguous identification of **4'-Chloro-3'-nitroacetophenone** is established through its standardized chemical identifiers. The IUPAC name is 1-(4-chloro-3-nitrophenyl)ethanone.[2] Its molecular formula is $C_8H_6ClNO_3$. [1][2]

Caption: Molecular structure of 1-(4-chloro-3-nitrophenyl)ethanone.

Physicochemical Data

The key quantitative properties of **4'-Chloro-3'-nitroacetophenone** are summarized below. These parameters are essential for determining appropriate solvents, reaction temperatures, and storage conditions.

Property	Value	Source(s)
CAS Number	5465-65-6	[1][2]
Molecular Weight	199.59 g/mol	[1][2]
Monoisotopic Mass	199.0036207 Da	[2]
Appearance	Tan or light yellow crystalline powder/solid	[1][3]
Melting Point	94-101 °C	[1][4]
Molecular Formula	C ₈ H ₆ ClNO ₃	[1][2][5]
SMILES	<chem>CC(=O)C1=CC(=C(C=C1)Cl)[O-]</chem>	[2]
InChIKey	YEVPHFIFGUWSMG-UHFFFAOYSA-N	[2]

Synthesis Protocol: Electrophilic Nitration

The most common and industrially relevant method for preparing **4'-Chloro-3'-nitroacetophenone** is through the electrophilic aromatic substitution of 4'-chloroacetophenone. [6][7]

Mechanistic Rationale

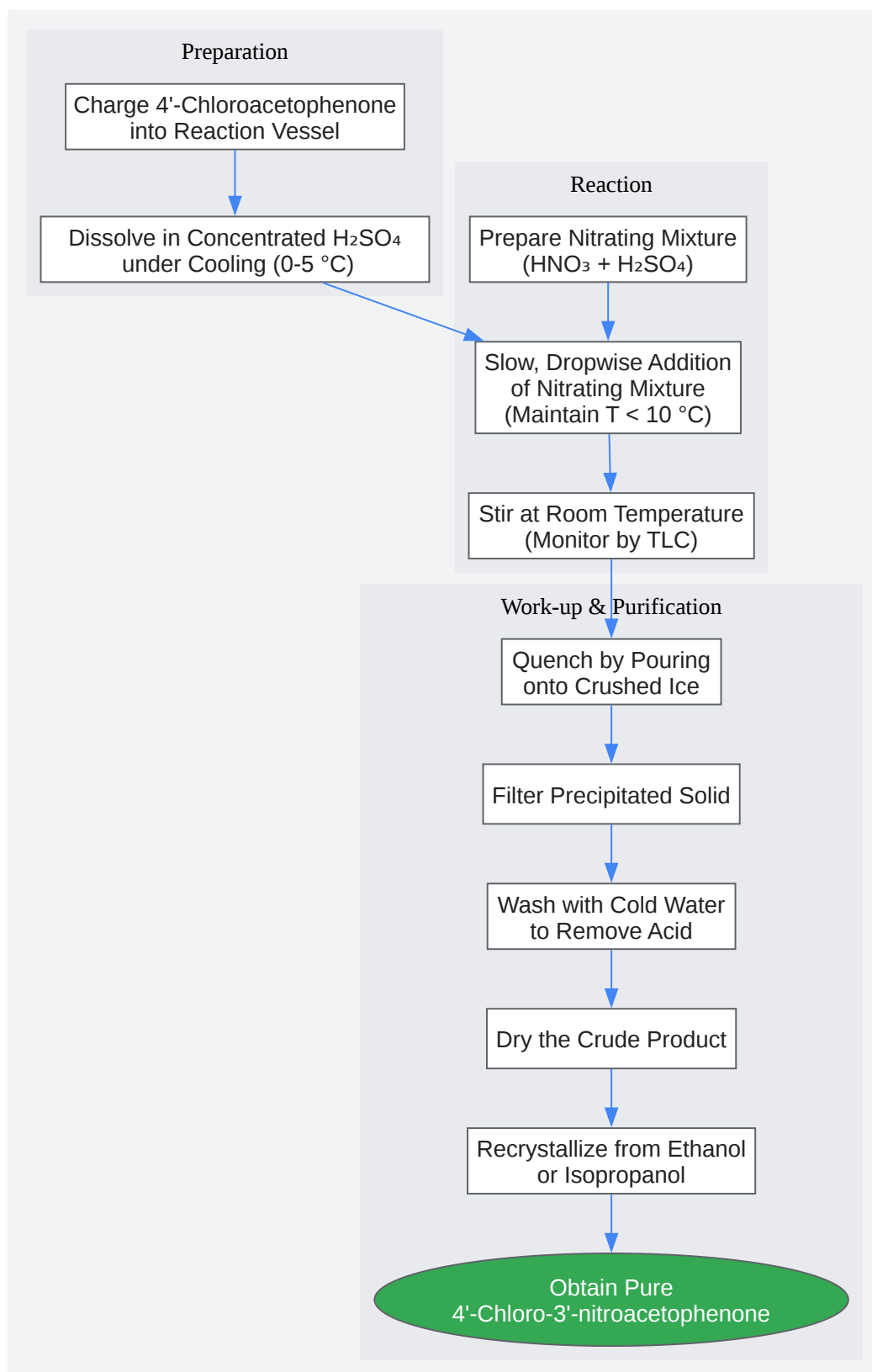
The choice of this pathway is dictated by the directing effects of the substituents on the starting material, 4'-chloroacetophenone.

- **Acetyl Group (-COCH₃):** This is a meta-directing, deactivating group. It withdraws electron density from the aromatic ring, making substitution slower and directing the incoming electrophile to the meta positions (C3' and C5').
- **Chloro Group (-Cl):** This is an ortho, para-directing, deactivating group. While it deactivates the ring through induction, it directs incoming electrophiles to the ortho (C3') and para (C4') positions via resonance.

When both groups are present, their directing effects are combined. The acetyl group strongly directs meta (to C3'), and the chloro group directs ortho (also to C3'). These effects are reinforcing, leading to the regioselective formation of the 3'-nitro product. The nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO_2^+) in situ. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.

Experimental Workflow

This protocol is a self-validating system, where successful execution and subsequent analytical characterization confirm the reaction's efficacy.



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Caption: Workflow for the synthesis of **4'-Chloro-3'-nitroacetophenone**.

Step-by-Step Methodology

Reagents & Equipment:

- 4'-Chloroacetophenone
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Ethanol or Isopropanol (for recrystallization)
- Crushed Ice
- Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel
- Ice-salt bath

Procedure:

- **Vessel Preparation:** In a three-neck flask, place 4'-chloroacetophenone (1.0 equivalent).
- **Dissolution:** Cool the flask in an ice-salt bath. Slowly add concentrated sulfuric acid (approx. 4-5 volumes relative to the substrate) while stirring, ensuring the internal temperature remains between 0-5 °C. Stir until all solid has dissolved.
- **Nitrating Mixture Addition:** In the dropping funnel, cautiously prepare the nitrating mixture by adding concentrated nitric acid (1.1 equivalents) to a small amount of concentrated sulfuric acid.
- **Nitration Reaction:** Add the nitrating mixture dropwise to the stirred solution of the substrate in sulfuric acid. The rate of addition must be carefully controlled to maintain the internal temperature below 10 °C. This step is highly exothermic; efficient cooling is critical to prevent side reactions and ensure safety.
- **Reaction Completion:** After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by Thin Layer

Chromatography (TLC) until the starting material is consumed.

- Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The product will precipitate as a solid.
- Isolation: Collect the solid product by vacuum filtration.
- Washing: Wash the filter cake thoroughly with several portions of cold water until the washings are neutral to pH paper. This removes residual acids.
- Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield a tan or light yellow crystalline solid.[1][3]
- Drying: Dry the purified product under vacuum.

Analytical Characterization

Confirming the identity and purity of the final product is a non-negotiable step. The following analytical techniques are standard for the characterization of **4'-Chloro-3'-nitroacetophenone**.

- ¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the hydrogen atoms in the molecule. The spectrum should show a singlet for the methyl protons (-CH₃) and distinct signals in the aromatic region corresponding to the three protons on the substituted benzene ring.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis identifies all unique carbon environments. The spectrum will show signals for the methyl carbon, the carbonyl carbon, and the six aromatic carbons, with their chemical shifts influenced by the attached functional groups.[8]
- IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key characteristic peaks should be observed for the carbonyl (C=O) stretch of the ketone, and strong stretches corresponding to the symmetric and asymmetric vibrations of the nitro group (N-O).[2][9]
- Mass Spectrometry (MS): This technique provides the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the compound's

molecular weight (199.59 g/mol), taking into account the isotopic pattern of chlorine.[2]

Safety and Handling

Proper handling of **4'-Chloro-3'-nitroacetophenone** is essential to ensure laboratory safety.

- Hazard Identification: The compound is classified as a skin irritant (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4][10]
- Personal Protective Equipment (PPE): Always handle this chemical wearing appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][10]
- Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10] Avoid creating dust.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[10]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

4'-Chloro-3'-nitroacetophenone is a cornerstone intermediate whose utility is derived from its unique trifunctionalized structure. A firm grasp of its physicochemical properties, combined with a mechanistically sound approach to its synthesis and rigorous analytical confirmation, enables chemists to leverage its full potential in the design and execution of complex molecular syntheses. The protocols and data presented in this guide offer a validated framework for the safe and effective use of this important chemical compound.

References

- Title: **4'-Chloro-3'-nitroacetophenone** Source: PubChem, National Center for Biotechnology Information URL:[[Link](#)]
- Title: **4'-Chloro-3'-nitroacetophenone** Source: SIELC Technologies URL:[[Link](#)]
- Title: 1-(4-Chloro-3-nitrophenyl)ethanone Source: CAS Common Chemistry URL:[[Link](#)]

- Title: **4'-Chloro-3'-nitroacetophenone** - Optional[¹³C NMR] Source: SpectraBase URL: [\[Link\]](#)
- Title: Acetophenone, m-nitro- Source: Organic Syntheses Procedure URL: [\[Link\]](#)

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Sources

- 1. chemimpex.com [chemimpex.com]
- 2. 4'-Chloro-3'-nitroacetophenone | C₈H₆ClNO₃ | CID 79596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4'-Chloro-3'-nitroacetophenone | 5465-65-6 [chemicalbook.com]
- 4. 4 -Chloro-3 -nitroacetophenone 99 5465-65-6 [sigmaaldrich.com]
- 5. 4'-Chloro-3'-nitroacetophenone | SIELC Technologies [sielc.com]
- 6. Page loading... [guidechem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. spectrabase.com [spectrabase.com]
- 9. 4'-Chloro-3'-nitroacetophenone(5465-65-6) IR Spectrum [chemicalbook.com]
- 10. synquestlabs.com [synquestlabs.com]
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